N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide
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Overview
Description
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide is a complex organic compound belonging to the class of thiazolidines. It features a thiazolidinone core, flanked by a bromophenyl group and a chlorobenzamide moiety. These unique substituents endow the compound with distinct physicochemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide typically involves a multi-step process:
Thiazolidine ring formation: Reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form the 5-[(4-bromophenyl)methylidene]thiazolidin-2-imine.
Oxidation: Oxidizing the thiazolidin-2-imine to obtain 4-oxo-2-sulfanylidene-1,3-thiazolidine.
Amidation: Reacting the thiazolidine intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to obtain the final compound.
Industrial Production Methods
Industrial production may leverage continuous-flow techniques for scalability and process control. Optimized reaction conditions, such as temperature control and catalytic efficiency, are crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidinone ring can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring.
Substitution: The aromatic rings allow for electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nitrating agents, and sulfonation reagents.
Major Products
Oxidation products: Sulfoxides and sulfones
Reduction products: Reduced thiazolidinone derivatives
Substitution products: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules.
Biology
Biological studies investigate its antimicrobial and antifungal properties, given its structural similarity to bioactive thiazolidinones.
Medicine
In medicinal chemistry, researchers explore its potential as an anticancer agent, given its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry
Industrial applications could include its use as a precursor in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme inhibition: It may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Pathway modulation: By interfering with specific biochemical pathways, it can induce apoptosis in cancer cells or inhibit microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide
Uniqueness
The presence of the bromophenyl group distinguishes it from its analogs, potentially altering its reactivity and biological activity. The bromine atom's electronegativity and size can significantly influence the compound's interactions with molecular targets, making it a unique candidate for specific applications.
Properties
IUPAC Name |
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O2S2/c18-12-6-4-10(5-7-12)8-14-16(23)21(17(24)25-14)20-15(22)11-2-1-3-13(19)9-11/h1-9H,(H,20,22)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPOBGVBCBVMFQ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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